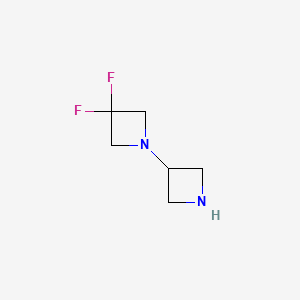

3,3-Difluoro-1,3'-biazetidine

Overview

Description

“3,3-Difluoro-1,3’-biazetidine” is a chemical compound with the CAS Number: 1257294-10-2 . It has a molecular weight of 184.62 and its IUPAC name is 3,3-difluoro-1,3’-biazetidine hydrochloride . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives has been achieved by Cu (I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .

Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-1,3’-biazetidine” is represented by the linear formula: C6H11ClF2N2 . The InChI Code for this compound is 1S/C6H10F2N2.ClH/c7-6(8)3-10(4-6)5-1-9-2-5;/h5,9H,1-4H2;1H .

Physical And Chemical Properties Analysis

“3,3-Difluoro-1,3’-biazetidine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.62 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

3,3-Difluoro-1,3’-biazetidine: is utilized in the synthesis of bioactive compounds, particularly in the creation of novel heterocyclic amino acid derivatives . These derivatives are crucial for developing new pharmaceuticals that exhibit a variety of biological activities. The compound’s ability to participate in reactions like the Suzuki–Miyaura cross-coupling makes it valuable for creating diverse molecular structures with potential therapeutic effects.

Material Science: Advanced Polymer Synthesis

In material science, 3,3-Difluoro-1,3’-biazetidine serves as a monomer for the development of advanced polymers . Its unique structure allows for the creation of polymers with specific properties, such as increased durability or enhanced thermal stability. This can lead to the development of new materials for use in high-performance applications.

Environmental Science: Pollutant Degradation

Research into the environmental applications of 3,3-Difluoro-1,3’-biazetidine includes its potential use in the degradation of pollutants . Its chemical properties may facilitate the breakdown of harmful substances in the environment, contributing to cleaner air and water.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 3,3-Difluoro-1,3’-biazetidine is explored for its use in chromatography and spectroscopy as a standard or reagent . Its well-defined physical and chemical characteristics make it suitable for calibrating instruments and validating analytical methods.

Pharmacology: Drug Design and Discovery

3,3-Difluoro-1,3’-biazetidine: plays a role in pharmacology, particularly in drug design and discovery processes . Its incorporation into drug candidates can influence the pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer medications.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3,3-Difluoro-1,3’-biazetidine is investigated for its potential as an enzyme inhibitor . By interacting with specific enzymes, it can help in understanding enzyme mechanisms and aid in the design of inhibitors that could regulate metabolic pathways or treat diseases.

Safety and Hazards

The safety information for “3,3-Difluoro-1,3’-biazetidine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 3,3-Difluoro-1,3’-biazetidine is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

3,3-Difluoro-1,3’-biazetidine interacts with tubulin at the colchicine-binding site . This interaction disrupts the normal function of tubulin, preventing the formation of microtubules . As a result, cell division is inhibited, leading to cell death .

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis, or programmed cell death .

Result of Action

The result of 3,3-Difluoro-1,3’-biazetidine’s action is the induction of apoptosis in cancer cells . It achieves this by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death . This makes 3,3-Difluoro-1,3’-biazetidine a potential candidate for anticancer therapy .

properties

IUPAC Name |

1-(azetidin-3-yl)-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGMLHHKLFTYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307242 | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257294-10-2 | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

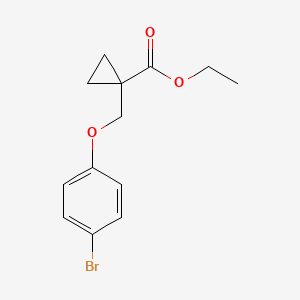

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)